

Decyl acetate chemical properties and characteristics

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Compound of Interest

Compound Name: Decyl acetate

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Decyl Acetate: A Comprehensive Technical Guide

An In-depth Whitepaper on the Core Chemical Properties, Synthesis, and Analysis of **Decyl Acetate** for Researchers, Scientists, and Drug Development Professionals.

Abstract

Decyl acetate ($C_{12}H_{24}O_2$) is an organic compound, specifically the ester formed from 1-decanol and acetic acid.[1] It is a colorless liquid with a characteristic fruity, waxy odor and is utilized extensively in the flavor and fragrance industries.[2] Beyond its sensory applications, its physicochemical properties make it a subject of interest in various scientific disciplines, including as a synthetic pheromone for certain insect species and as a potential component in formulation science.[3] This technical guide provides a comprehensive overview of the core chemical and physical properties of **decyl acetate**, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in chemical signaling.

Chemical and Physical Properties

Decyl acetate is a fatty acid ester that is practically insoluble in water but soluble in organic solvents like alcohol and ether.[4] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of Decyl Acetate

Property	Value	Reference(s)
IUPAC Name	decyl acetate	[5]
Synonyms	n-Decyl acetate, Acetic acid, decyl ester, Decyl ethanoate	[5]
CAS Number	112-17-4	[6]
Molecular Formula	C ₁₂ H ₂₄ O ₂	[6]
Molecular Weight	200.32 g/mol	[5]
Appearance	Colorless liquid	[4]
Odor	Fruity, waxy, slightly floral	[7]
Density	0.863 g/mL at 25 °C	[6]
Boiling Point	244.1 °C at 760 mmHg	[6]
Melting Point	-15 °C	[6]
Flash Point	> 93 °C (> 199.4 °F)	[4]
Refractive Index	n _{20/D} 1.427	[6]
Solubility	Insoluble in water; soluble in alcohol and ether	[4]
logP	4.5	[5]

Table 2: Spectroscopic Data of Decyl Acetate

Spectroscopic Technique	Key Peaks/Signals	Reference(s)
¹ H NMR (CDCl ₃ , 400 MHz)	δ 4.05 (t, 2H), 2.04 (s, 3H), 1.61 (quint, 2H), 1.27 (m, 14H), 0.88 (t, 3H)	[8]
¹³ C NMR (CDCl ₃)	δ 171.1, 64.6, 31.9, 29.6, 29.5, 29.3, 29.2, 28.6, 25.9, 22.7, 21.0, 14.1	[8]
FTIR (neat)	ν (cm ⁻¹) 2924 (C-H stretch), 2854 (C-H stretch), 1742 (C=O stretch), 1238 (C-O stretch)	[5]
Mass Spectrometry (EI)	m/z 43 (100%), 55 (66%), 56 (67%), 61 (42%), 69 (57%), 70 (68%), 83 (48%)	[8]

Experimental Protocols

Synthesis of Decyl Acetate via Fischer Esterification

This protocol describes the synthesis of **decyl acetate** from 1-decanol and glacial acetic acid using sulfuric acid as a catalyst.[2][9]

Materials:

- 1-Decanol
- Glacial Acetic Acid
- Concentrated Sulfuric Acid
- Diethyl ether
- 5% Sodium Bicarbonate Solution
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Magnesium Sulfate

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- In a round-bottom flask, combine 1-decanol and a molar excess of glacial acetic acid (e.g., 2 equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of 1-decanol) to the stirred mixture.
- Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing diethyl ether and water.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess acetic acid using a rotary evaporator.
- The crude **decyl acetate** can be purified by fractional distillation under reduced pressure.

Expected Yield: 65-97%, depending on reaction conditions.[1]



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Caption: Synthesis workflow for **decyl acetate**.

Analysis of Decyl Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of **decyl acetate** purity and identity.

[10]

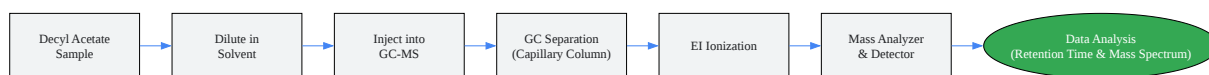
Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for fatty acid ester analysis (e.g., DB-5ms, HP-5ms)

Procedure:

- Sample Preparation: Prepare a dilute solution of **decyl acetate** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC-MS Parameters:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 1 minute.
 - Ramp to 250 °C at a rate of 10 °C/min.
 - Hold at 250 °C for 5 minutes.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
- Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
- Data Analysis: Identify the **decyl acetate** peak based on its retention time and compare the resulting mass spectrum with a reference spectrum.



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Email: info@benchchem.com